

Application Notes and Protocols: Disodium Glutarate in Metabolomics Sample Preparation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disodium glutarate

Cat. No.: B076919

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and reproducible quantification of metabolites is paramount for generating reliable biological insights. The inherent variability in sample preparation and analytical instrumentation necessitates the use of internal standards to ensure data quality. **Disodium glutarate**, the salt of the dicarboxylic acid glutaric acid, and its stable isotope-labeled counterparts (e.g., D4-glutaric acid) serve as effective internal standards, particularly in the analysis of organic acids. Their chemical properties allow them to mimic the behavior of target analytes during extraction, derivatization, and analysis, thereby correcting for variations and improving the precision and accuracy of quantitative data.^{[1][2]}

These application notes provide detailed protocols for the use of **disodium glutarate** and its isotopically labeled analogues as internal standards in metabolomics sample preparation for both urine and plasma matrices.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a gold standard for quantitative analysis in metabolomics.^[2] This technique involves adding a known amount of a stable isotope-labeled version of the analyte of interest (e.g., D4-glutaric acid) to the sample at the beginning of the workflow.^[2] Because the labeled internal standard is chemically identical to the endogenous analyte, it experiences the same losses during sample processing and any variations in

instrument response.[3] By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard, accurate quantification can be achieved, irrespective of sample loss or matrix effects.[4]

Applications of Disodium Glutarate as an Internal Standard

Disodium glutarate and its labeled forms are primarily utilized as internal standards in targeted and untargeted metabolomics studies focusing on organic acids. Key applications include:

- **Inborn Errors of Metabolism:** Diagnosis and monitoring of genetic disorders such as Glutaric Aciduria Type I, which is characterized by elevated levels of glutaric acid.[5][6]
- **Quality Control in Untargeted Metabolomics:** Monitoring instrument performance and data quality over large sample batches.[7]
- **Quantitative Analysis of Organic Acids:** Ensuring accurate measurement of various organic acids in biological fluids.

Quantitative Performance Data

The use of glutaric acid and its deuterated forms as internal standards has been validated in numerous studies. The following tables summarize typical performance characteristics.

Table 1: Linearity and Limit of Detection (LOD) / Limit of Quantification (LOQ) for Glutaric Acid Analysis

Analyte	Matrix	Analytical Method	Linearity Range	LOD	LOQ	Reference
Glutaric Acid	Urine	HPLC-Fluorescence	0.2 - 100 $\mu\text{mol/L}$	0.2 $\mu\text{mol/L}$	-	[8]
Glutaric Acid	Urine	GC-MS	Three orders of magnitude	34 nM	-	[9]
Glutarylcarbitine (C5DC)	Plasma	LC-MS/MS	0.025 - 20 μM	-	0.025 μM	[10]
Various Organic Acids	Urine	LC-QTOF/MS	Analyte-dependent	Analyte-dependent	-	[11]

Table 2: Recovery and Precision for Organic Acid Analysis using Internal Standards

Internal Standard	Matrix	Analytical Method	Recovery (%)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Reference
Deuterated Internal Standards	Plasma	LC-MS/MS	>85%	<15%	<15%	[12]
D4-Glutaric Acid	Urine	LC-QTOF/MS	Not specified	Not specified	Not specified	[11]
Not specified	Urine	HPLC-Fluorescence	>90%	$\leq 14.5\%$	$\leq 14.5\%$	[8]

Experimental Protocols

Preparation of Internal Standard Stock and Working Solutions

Objective: To prepare concentrated stock and ready-to-use working solutions of the internal standard.

Materials:

- **Disodium Glutarate** or D4-Glutaric Acid
- Methanol (LC-MS grade)
- Deionized Water
- Volumetric flasks
- Pipettes

Protocol:

- Stock Solution (e.g., 1 mg/mL):
 1. Accurately weigh 10 mg of **disodium glutarate** or D4-glutaric acid.
 2. Dissolve in a small amount of deionized water in a 10 mL volumetric flask.
 3. Bring the volume to 10 mL with methanol.
 4. Store the stock solution at -20°C.
- Working Solution (e.g., 10 µg/mL):
 1. Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
 2. Bring the volume to 10 mL with a 50:50 methanol:water solution.
 3. This working solution is now ready to be added to the biological samples.

Protocol 1: Urine Sample Preparation for Organic Acid Analysis by GC-MS

Objective: To extract and derivatize organic acids from urine for GC-MS analysis, using an internal standard for quantification.

Materials:

- Urine sample
- Internal Standard Working Solution (e.g., 10 µg/mL D4-Glutaric Acid)
- Methoxyamine hydrochloride in pyridine
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
- Ethyl acetate
- Hexane
- Sodium chloride
- Hydrochloric acid (1 M)
- Centrifuge tubes
- Vortex mixer
- Nitrogen evaporator
- Heating block
- GC-MS vials with inserts

Protocol:

- Sample Aliquoting: To a 2 mL glass vial, add 200 µL of urine.[\[13\]](#)

- Internal Standard Spiking: Add a known volume (e.g., 20 µL) of the Internal Standard Working Solution to the urine sample.
- Oximation: Add 40 µL of methoxyamine hydrochloride solution. Incubate at 60°C for 30 minutes.[\[13\]](#)
- Acidification and Extraction:
 1. Add a saturating amount of sodium chloride.
 2. Acidify the sample with 20 µL of 1 M HCl.[\[14\]](#)
 3. Add 600 µL of ethyl acetate, vortex thoroughly for 1 minute, and centrifuge at 10,000 rpm for 3 minutes.[\[13\]](#)
 4. Transfer the upper organic layer to a new tube.
 5. Repeat the extraction with another 600 µL of ethyl acetate and combine the organic layers.[\[13\]](#)
- Evaporation: Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at room temperature.[\[14\]](#)
- Derivatization:
 1. Add 160 µL of hexane and 40 µL of BSTFA with 1% TMCS to the dried residue.[\[13\]](#)
 2. Incubate at 70-90°C for 15 minutes.[\[13\]](#)
- Analysis: Transfer the derivatized sample to a GC-MS vial with an insert for analysis.

Protocol 2: Plasma Sample Preparation for Metabolomics by LC-MS

Objective: To precipitate proteins and extract metabolites from plasma for LC-MS analysis, using an internal standard for quality control and quantification.

Materials:

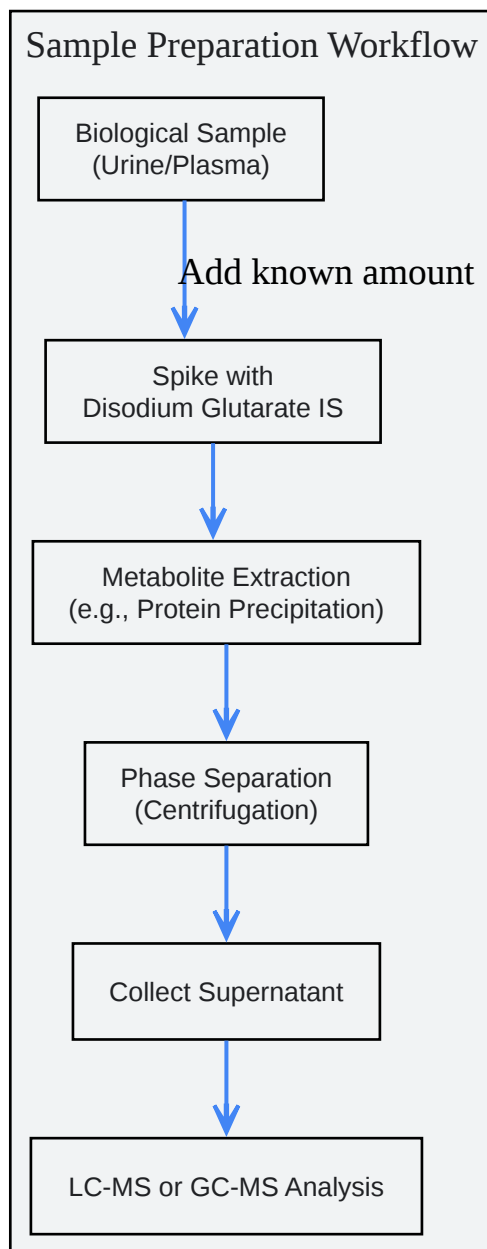
- Plasma sample
- Internal Standard Working Solution (e.g., 10 µg/mL D4-Glutaric Acid)
- Ice-cold acetonitrile
- Centrifuge tubes
- Vortex mixer
- Centrifuge (refrigerated)
- LC-MS vials

Protocol:

- Sample Aliquoting: Pipette 50 µL of plasma into a microcentrifuge tube on ice.
- Internal Standard Spiking: Add 100 µL of the Internal Standard Working Solution in methanol. [\[12\]](#)
- Protein Precipitation:
 1. Add 200 µL of ice-cold acetonitrile to the sample.
 2. Vortex vigorously for 1 minute to precipitate proteins.
- Incubation and Centrifugation:
 1. Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
 2. Centrifuge at 15,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
- Evaporation and Reconstitution (Optional):
 1. The supernatant can be evaporated to dryness under nitrogen.

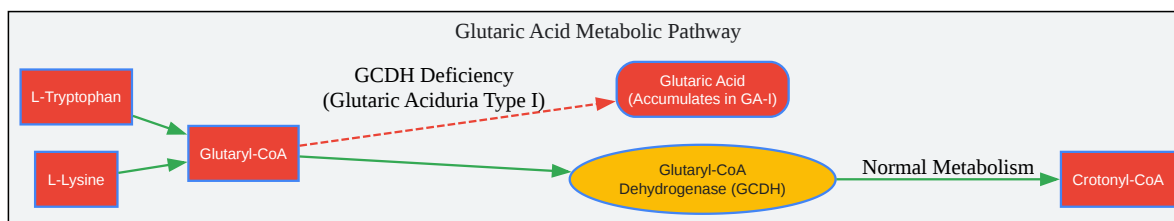
2. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water).
- Analysis: Transfer the final extract to an LC-MS vial for analysis.

Visualizations



[Click to download full resolution via product page](#)

Experimental workflow for metabolomics sample preparation.



[Click to download full resolution via product page](#)

Simplified glutaric acid metabolic pathway.

Conclusion

Disodium glutarate and its stable isotope-labeled analogs are invaluable tools in metabolomics sample preparation, particularly for the quantitative analysis of organic acids. By acting as internal standards, they enable robust correction for analytical variability, leading to high-quality, reproducible data. The protocols outlined in these application notes provide a framework for the effective implementation of **disodium glutarate** in routine metabolomics workflows, contributing to more reliable and impactful research in basic science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. metbio.net [metbio.net]
- 2. lcms.cz [lcms.cz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 5. benchchem.com [benchchem.com]
- 6. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erndim.org [erndim.org]
- 8. Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of methylmalonic acid and glutaric acid in urine by aqueous-phase derivatization followed by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. aurametrix.weebly.com [aurametrix.weebly.com]
- 14. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Disodium Glutarate in Metabolomics Sample Preparation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076919#disodium-glutarate-applications-in-metabolomics-sample-preparation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com